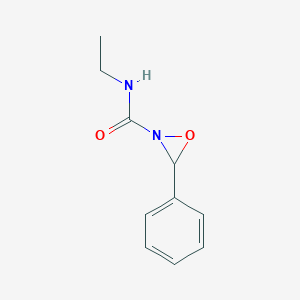
N-ethyl-3-phenyloxaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-phenyloxaziridine-2-carboxamide is an organic compound with the molecular formula C10H12N2O2 It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing an oxygen and nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-phenyloxaziridine-2-carboxamide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the reaction of N-ethyl-3-phenyl-2-oxaziridine with a carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-phenyloxaziridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions, which are reactive intermediates in organic synthesis.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxaziridine ring can lead to the formation of oxaziridinium ions, while reduction can yield amines or other reduced products.
Scientific Research Applications
N-ethyl-3-phenyloxaziridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxaziridinium ions and other reactive intermediates.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of N-ethyl-3-phenyloxaziridine-2-carboxamide involves its ability to form reactive intermediates such as oxaziridinium ions. These intermediates can interact with various molecular targets, including enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-phenyloxaziridine-2-carboxamide
- N-ethyl-3-phenyl-1,2-oxaziridine-2-carboxamide
- N-ethyl-3-phenyl-2-oxaziridine
Uniqueness
N-ethyl-3-phenyloxaziridine-2-carboxamide is unique due to its specific structure, which includes an ethyl group attached to the nitrogen atom and a phenyl group attached to the oxaziridine ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-ethyl-3-phenyloxaziridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-11-10(13)12-9(14-12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,13) |
InChI Key |
YOLGTQSLSSKSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















